3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-17-9-10-18(2)19(13-17)15-26-16-24(31(28,29)21-7-5-4-6-8-21)25(27)22-14-20(30-3)11-12-23(22)26/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCEQCSASKSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a multi-step synthesis involving the formation of the quinoline core, followed by the introduction of the benzenesulfonyl and dimethylphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis. These methods often involve the use of specialized reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in oncology .
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent against various pathogens.
- Spectrum of Activity : It has been tested against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study :
Research highlighted in Pharmaceutical Biology reported that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively .
Anti-inflammatory Effects
Quinoline derivatives have been recognized for their anti-inflammatory properties. This compound has been investigated for its ability to reduce inflammation markers.
- Biological Pathways : The anti-inflammatory effects are hypothesized to be mediated through the inhibition of NF-kB signaling pathways.
Case Study :
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, suggesting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Insights: The target compound’s dihydroquinolinone core distinguishes it from benzimidazoles and formamidines, suggesting divergent mechanisms of action.
- Evidence Gaps : Direct experimental data (e.g., IC50, MIC) for the target compound are absent in the provided evidence, necessitating caution in extrapolating bioactivity .
- Future Directions : Synthesis and screening against targets (e.g., fungal enzymes, kinase inhibitors) are critical to validate hypotheses derived from structural analogs.
Biological Activity
The compound 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a member of the quinolinone family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, cytotoxicity, and potential mechanisms of action.
- Chemical Formula : C25H23NO4S
- Molecular Weight : 433.5 g/mol
- CAS Number : 866726-30-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinolinone derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
A study conducted on a series of quinolinone derivatives, including the target compound, utilized the MTT assay to evaluate cytotoxicity against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines. The results indicated:
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | HL-60 | <0.3 | High |
| This compound | MCF-7 | >0.3 | Moderate |
The compound exhibited a more potent cytotoxic effect on HL-60 cells compared to MCF-7 cells, suggesting a selective action that may be beneficial for therapeutic applications against leukemia .
The mechanisms underlying the anticancer activity of this compound appear to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases. Specifically, caspase-3 activity was significantly increased in treated HL-60 cells, leading to DNA fragmentation and cell death .
- DNA Damage : The ability of the compound to cause DNA damage was assessed through BrdU incorporation assays, indicating a strong correlation between treatment concentration and the level of DNA damage induced in cancer cells .
- Multidrug Resistance Modulation : The expression levels of ABC transporters, which are often implicated in drug resistance, were evaluated. The compound's ability to modulate these transporters suggests potential for overcoming multidrug resistance in cancer therapies .
Additional Biological Activities
Beyond its anticancer properties, quinolinones have been noted for other biological activities:
- Antibacterial and Antifungal Properties : Quinolinones are known to exhibit broad-spectrum antibacterial and antifungal activities due to their ability to disrupt microbial cellular processes .
- Antiviral Activity : Some derivatives have shown promise in inhibiting HIV reverse transcriptase and other viral targets .
Case Studies
A notable case study involved the synthesis and testing of various quinolinone derivatives against different cancer cell lines. Among these derivatives, the compound discussed showed superior efficacy against HL-60 cells with an IC50 value below 0.3 µM. This potency underscores its potential as a lead candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one, and how can purity be ensured?
- Answer : The compound’s synthesis likely involves multi-step reactions, including sulfonation and alkylation. For example, benzenesulfonyl groups can be introduced via nucleophilic substitution using sulfonyl chlorides under basic conditions. Purification methods such as column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol or DMF/water systems) are critical. Analytical validation via HPLC (≥95% purity) and NMR (e.g., verifying benzenesulfonyl protons at δ 7.5–8.0 ppm) is essential .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Answer :
- 1H/13C NMR : Assign aromatic protons (e.g., 6-methoxy group at δ ~3.8 ppm) and dihydroquinolinone backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion).
- IR Spectroscopy : Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry and crystal packing if single crystals are obtainable .
Q. How should initial biological activity screening be designed for this compound?
- Answer : Use in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition or anti-inflammatory pathways). Employ dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinases). Replicate experiments (n=3) and validate with orthogonal assays (e.g., Western blot for protein phosphorylation) to minimize false positives .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity across studies be systematically resolved?
- Answer : Conduct meta-analysis of existing data to identify variables (e.g., cell line specificity, assay conditions). Use isogenic cell lines to isolate genetic factors. Validate binding affinity via surface plasmon resonance (SPR) or microscale thermophoresis (MST). Cross-reference with structural analogs to pinpoint substituent effects (e.g., benzenesulfonyl vs. toluenesulfonyl groups) .
Q. What computational strategies are recommended for elucidating the compound’s mechanism of action?
- Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina or Schrödinger Suite.
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in explicit solvent).
- QSAR Modeling : Correlate substituent modifications (e.g., methyl groups on the benzyl ring) with activity trends .
Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
- Answer :
- Degradation Studies : Monitor hydrolysis (pH 4–9) and photolysis (UV-Vis exposure) using LC-MS/MS.
- Partitioning Coefficients : Measure log Kow (octanol-water) and soil sorption (Kd).
- Ecotoxicology : Use Daphnia magna (48-hr LC50) and algal growth inhibition tests (OECD guidelines) .
Q. What experimental frameworks are optimal for studying structure-activity relationships (SAR) in derivatives?
- Answer :
- Library Synthesis : Modify substituents (e.g., methoxy → ethoxy, benzenesulfonyl → pyridinesulfonyl) using parallel synthesis.
- High-Throughput Screening (HTS) : Test 100+ analogs against a panel of targets.
- Crystallographic Analysis : Resolve ligand-protein co-crystals to guide rational design .
Methodological Considerations
- Experimental Design : Use randomized block designs (e.g., split-plot for multi-variable studies) to control confounding factors .
- Data Interpretation : Apply multivariate statistics (e.g., PCA for NMR/MS datasets) and Bayesian modeling for uncertainty quantification .
- Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., enzyme inhibition kinetics for biological studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
